2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-ethoxyphenyl group at position 3, methyl substituents at positions 5 and 6, and a diketone system at positions 2 and 4. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds known for targeting enzymes or microbial pathways.
Properties
CAS No. |
899927-71-0 |
|---|---|
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.58 |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30) |
InChI Key |
RLRHYWXCSRWFGI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic molecule belonging to the thienopyrimidine class. Its unique structure includes a thienopyrimidine core and various substituents that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C27H29N3O4S
Molecular Weight: 491.6 g/mol
IUPAC Name: N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide
The compound's structure features several functional groups that influence its biological properties, including an ethoxy group and a dimethyl substituent on the thienopyrimidine ring.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant antitumor , antibacterial , and anti-inflammatory activities. Below are detailed findings from various research studies:
Antitumor Activity
Research has shown that the compound demonstrates cytotoxic effects against various cancer cell lines. Notably:
- In vitro studies using MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines revealed that the compound has a potent inhibitory effect on cell growth. The growth inhibition (GI50) values were significantly lower than those of standard chemotherapeutic agents like gefitinib.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2-(3-(4-ethoxyphenyl)-...) | MDA-MB-468 | < 5 |
| gefitinib | MDA-MB-468 | 19.3 |
| 2b | MCF-7 | 8.75 |
| 2f | MDA-MB-468 | 2.94 |
These results suggest that the compound could be developed as a potential therapeutic agent for breast cancer treatment due to its superior activity compared to existing drugs .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary assays indicate effectiveness against several bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its anticancer and antibacterial effects, this compound has shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation: It could interact with receptors involved in inflammatory responses or cellular signaling pathways.
- Apoptosis Induction: Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment: A study involving mice implanted with MDA-MB-468 cells showed significant tumor reduction following treatment with the compound compared to control groups.
- Bacterial Infections: In vitro testing against Staphylococcus aureus demonstrated that the compound reduced bacterial load significantly when used in combination with standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs from the evidence:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 4-ethoxyphenyl group in the target compound provides para-substitution, favoring planar interactions with hydrophobic enzyme pockets. Fluorinated derivatives (e.g., 618427-59-1) exhibit enhanced electronegativity, improving interactions with polar residues in target proteins .
Linkage Variations :
- The diketone system in the target compound may engage in hydrogen bonding, whereas thioether-linked analogs (e.g., 618427-59-1) prioritize covalent or hydrophobic interactions .
Side Chain Modifications :
- The phenethylacetamide side chain in the target compound contrasts with simpler aryl groups (e.g., p-tolyl in 618427-68-2). The extended alkyl chain could enhance blood-brain barrier penetration or modulate solubility .
Hypothetical Structure-Activity Relationships (SAR)
While direct activity data is unavailable, structural trends suggest:
- Antifungal Potential: Analogous pyrimidine derivatives (e.g., alternaric acid in ) show antifungal activity via inhibition of spore germination or mycelial growth. The target compound’s ethoxy group may similarly disrupt fungal membrane synthesis .
- The thieno-pyrimidine core in the target compound may mimic ATP-binding motifs in kinases .
Table 2: Theoretical Pharmacokinetic Properties
| Property | Target Compound | 618427-59-1 | 618427-68-2 |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.8 | ~4.1 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Rotatable Bonds | 8 | 6 | 5 |
Note: Values estimated based on structural features and analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
